CR-1-31-B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

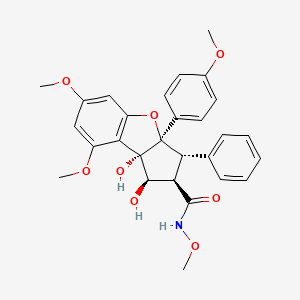

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIFOJPWJBRFH-GWNOIRNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CR-1-31-B: A Synthetic Rocaglate Targeting eIF4A for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

CR-1-31-B is a potent and specific synthetic rocaglate that functions as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. By perturbing the interaction between eIF4A and RNA, this compound effectively impedes the initiation of protein synthesis. This mechanism of action has demonstrated significant anti-neoplastic and antiviral activities in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a review of the key signaling pathways it modulates.

Introduction

The dysregulation of protein synthesis is a hallmark of cancer. Eukaryotic translation initiation factor 4A (eIF4A) plays a critical role in the initiation phase of cap-dependent translation, making it an attractive target for therapeutic intervention. This compound, a synthetic derivative of the natural product rocaglamide, has emerged as a powerful inhibitor of eIF4A. It exhibits a unique mode of action by clamping eIF4A onto specific mRNA transcripts, thereby stalling translation and inducing apoptosis in cancer cells. This whitepaper serves as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

Quantitative Data

The potency of this compound has been evaluated across a range of cancer cell lines and viral assays. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |

| Kelly | Neuroblastoma | 4 | 48-hour treatment |

| SH-SY5Y | Neuroblastoma | 20 | 48-hour treatment |

| GBC-SD | Gallbladder Cancer | ~100 | 48-hour treatment |

| SGC-996 | Gallbladder Cancer | ~100 | 48-hour treatment |

| Metastatic Osteosarcoma Cells | Osteosarcoma | 8 | Not specified |

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Antiviral Activity of this compound (EC50 Values)

| Virus | Cell Line | EC50 (nM) |

| SARS-CoV-2 | Vero E6 | ~1.8 |

| HCoV-229E | Not specified | ~2.9 |

| MERS-CoV | Not specified | ~1.9 |

Data compiled from multiple sources.[5]

Signaling Pathways and Experimental Workflows

The inhibition of eIF4A by this compound impacts several critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for evaluating this compound.

Mechanism of this compound action on protein synthesis.

Workflow for evaluating this compound's anti-cancer effects.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 nM) for the desired time (e.g., 48 hours). Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and time (e.g., 100 nM for 12 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins, such as c-FLIP and MUC1-C, that are affected by this compound treatment.

-

Materials:

-

Cell culture dishes

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-c-FLIP, anti-MUC1-C, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Protocol:

-

Treat cells with this compound (e.g., 100 nM for 12 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., GBC-SD)

-

This compound

-

Vehicle (e.g., olive oil)

-

-

Protocol:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 GBC-SD cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment groups (e.g., vehicle control, this compound).

-

Administer this compound intraperitoneally at a specified dose and schedule (e.g., 2 mg/kg every 2 days for 28 days).[1]

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3).

-

Conclusion

This compound is a promising eIF4A inhibitor with potent anti-cancer and antiviral activities. Its mechanism of action, involving the clamping of eIF4A on mRNA, provides a targeted approach to inhibit the synthesis of proteins crucial for cancer cell survival and proliferation. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its efficacy in various cancer models and its potential for combination therapies is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of CR-1-31-B

An In-depth Analysis of the Synthetic Rocaglate and Potent eIF4A Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of CR-1-31-B, a synthetic rocaglate that has emerged as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, a cyclopenta[b]benzofuran, belongs to the rocaglate class of natural products. Its intricate chemical architecture is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₉NO₈ | [1] |

| Molecular Weight | 507.5 g/mol | [1] |

| IUPAC Name | (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide | [1] |

| CAS Number | 1352914-52-3 | N/A |

| SMILES | COC1=CC=C(C=C1)[C@]23--INVALID-LINK--C=C(C=C4OC)OC)O)O)C(=O)NOC">C@@HC5=CC=CC=C5 | [1] |

| InChI Key | KLSIFOJPWJBRFH-GWNOIRNCSA-N | [1] |

Mechanism of Action: Targeting eIF4A-Dependent Translation

This compound exerts its potent biological effects by targeting eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a crucial step for the initiation of cap-dependent translation. This compound functions by clamping eIF4A onto specific RNA sequences, thereby stalling the translation initiation process. This leads to the selective inhibition of proteins with highly structured 5' UTRs, many of which are oncoproteins involved in cell growth, proliferation, and survival.

Figure 1. Mechanism of action of this compound in inhibiting protein synthesis.

Biological Activities

This compound has demonstrated significant biological activity in a variety of preclinical models, including cancer and viral infections.

Anticancer Activity

This compound exhibits potent cytotoxic and apoptotic effects against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| SH-SY5Y | Neuroblastoma | 20 | [2] |

| Kelly | Neuroblastoma | 4 | [2] |

| GBC-SD | Gallbladder Cancer | ~100 | [1] |

| SGC-996 | Gallbladder Cancer | ~100 | [1] |

Antiviral Activity

This compound has shown broad-spectrum antiviral activity, particularly against RNA viruses.

Table 3: In Vitro Antiviral Activity of this compound (EC₅₀ Values)

| Virus | Cell Line | EC₅₀ (nM) | Reference |

| SARS-CoV-2 | Vero E6 | ~1.8 | [3] |

| HCoV-229E | MRC-5 | 2.88 | [4] |

| MERS-CoV | MRC-5 | 1.87 | [4] |

| ZIKV | A549 | 1.13 | [4] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of this compound.

Table 4: In Vivo Antitumor Activity of this compound

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Gallbladder Cancer Xenograft | BALB/c nude mice | 2 mg/kg, i.p., every 2 days for 28 days | Reduced tumor growth and induced apoptosis | [2] |

| Pancreatic Ductal Adenocarcinoma Orthotopic Transplant | Murine model | 0.2 mg/kg, i.p., daily for 7 days | Inhibited protein synthesis and tumor growth | [2] |

Pharmacokinetics: Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. However, studies on rocaglates, in general, suggest favorable safety and bioavailability profiles in animal models[5].

Key Signaling Pathways Modulated by this compound

This compound's inhibition of eIF4A leads to the downregulation of key proteins involved in cancer cell survival and proliferation.

Downregulation of MUC1-C

The MUC1-C oncoprotein is a key target of this compound. By inhibiting its translation, this compound disrupts downstream signaling pathways that promote cancer cell growth and survival.

Sensitization to TRAIL-mediated Apoptosis via c-FLIP Downregulation

This compound has been shown to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis by downregulating the anti-apoptotic protein c-FLIP.

Figure 2. Signaling pathway of this compound in sensitizing cells to TRAIL-mediated apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability (MTT) Assay

Figure 3. Workflow for a typical MTT cell viability assay.

Protocol:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/PI) Assay

Protocol:

-

Seed and treat cells with this compound as for the viability assay.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., MUC1-C, c-FLIP, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Dual-Luciferase Reporter Assay

Protocol:

-

Co-transfect cells with a firefly luciferase reporter plasmid containing the 5' UTR of interest and a Renilla luciferase control plasmid.

-

Treat the transfected cells with this compound or a vehicle control.

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.

-

Add a stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.

-

Measure Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound is a promising preclinical candidate with potent and selective activity against cancer cells and a broad range of viruses. Its well-defined mechanism of action, targeting the fundamental process of protein translation, makes it an attractive molecule for further investigation and development. The data summarized in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this synthetic rocaglate. Further studies are warranted to elucidate its pharmacokinetic profile and to expand its evaluation in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | eIF4A inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of CR-1-31-B, a Potent eIF4A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CR-1-31-B is a synthetic rocaglate that has emerged as a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase frequently dysregulated in cancer. By clamping eIF4A onto specific mRNA transcripts, particularly those with polypurine-rich 5' untranslated regions, this compound effectively stalls protein synthesis of key oncogenes. This targeted mechanism has demonstrated significant anti-tumor activity in preclinical models of various cancers, including neuroblastoma and gallbladder cancer, and has shown broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, complete with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Rationale

The discovery of this compound is rooted in the pursuit of targeting the translation initiation machinery, a critical nexus in cancer cell proliferation and survival. The eIF4F complex, which includes the RNA helicase eIF4A, is responsible for unwinding the secondary structure in the 5'-untranslated region (UTR) of mRNAs, a prerequisite for ribosome recruitment and protein synthesis. Many oncogenes, such as MYC, possess highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.

This compound belongs to the rocaglate class of natural and synthetic compounds known to target eIF4A. Unlike natural rocaglates, which can be challenging to synthesize, this compound was developed as a structurally less complex analog, facilitating its production for research and potential therapeutic applications.[1] Its discovery was driven by the hypothesis that inhibiting eIF4A could selectively suppress the translation of oncogenic proteins, leading to anti-tumor effects with a favorable therapeutic window.

Chemical Synthesis

The synthesis of this compound has been previously described in the scientific literature, providing a reproducible method for its preparation.[2][3] While the full, step-by-step synthesis scheme is detailed in the cited literature, the general approach involves the construction of the core cyclopenta[b]benzofuran scaffold characteristic of rocaglates, followed by the introduction of specific functional groups that confer its high affinity and selectivity for eIF4A. The synthetic route is noted for being more straightforward than that of complex natural rocaglates like silvestrol.[1]

Mechanism of Action

This compound exerts its biological effects through a precise molecular mechanism centered on the inhibition of eIF4A.[4][5]

-

eIF4A Inhibition: this compound is a potent inhibitor of eIF4A, an ATP-dependent DEAD-box RNA helicase.[4]

-

RNA Clamping: The molecule functions by perturbing the interaction between eIF4A and RNA.[4][5] It effectively "clamps" the eIF4A protein onto polypurine-rich sequences within the 5' UTRs of specific mRNAs.[6]

This mechanism of action leads to the translational downregulation of key proteins involved in cancer cell survival and proliferation.

Signaling Pathways and Cellular Effects

This compound's inhibition of eIF4A triggers a cascade of downstream cellular events, primarily leading to apoptosis and cell growth inhibition. Two well-documented pathways are its effect on TRAIL-induced apoptosis and the MYCN pathway in neuroblastoma.

Sensitization to TRAIL-Induced Apoptosis

This compound has been shown to sensitize cancer cells, particularly those resistant to TNF-related apoptosis-inducing ligand (TRAIL), to apoptosis.[2][3] This occurs through the translational downregulation of c-FLIP, a key anti-apoptotic protein that inhibits the activation of caspase-8.[2][3] By reducing c-FLIP levels, this compound allows for the activation of the caspase cascade, leading to programmed cell death.

Downregulation of the MYCN Pathway in Neuroblastoma

Quantitative Data Summary

The following tables summarize the quantitative data for this compound across various preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |

| SH-SY5Y | Neuroblastoma | MTT | IC50 (48h) | 20 nM | [4] |

| Kelly | Neuroblastoma | MTT | IC50 (48h) | 4 nM | [4] |

| GBC-SD | Gallbladder Cancer | Cell Viability | IC50 | ~100 nM | [2] |

| SGC-996 | Gallbladder Cancer | Cell Viability | IC50 | ~100 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Citation |

| Gallbladder Cancer Xenograft | BALB/c nude mice | 2 mg/kg, IP, every 2 days for 28 days | Reduced tumor growth, initiated TRAIL-induced apoptosis | [4] |

| Pancreatic Ductal Adenocarcinoma | Murine orthotopic transplant | 0.2 mg/kg, IP, daily for 7 days | Inhibited protein synthesis and tumor growth | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Plating: Seed cancer cells (e.g., SH-SY5Y, Kelly) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.5% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Plate cells and treat with various concentrations of this compound as described in the MTT assay protocol.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blotting for c-FLIP and Caspase-3

This protocol is used to detect changes in the protein levels of c-FLIP and the cleavage of caspase-3, a hallmark of apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against c-FLIP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental and Developmental Workflow

The discovery and preclinical development of this compound followed a logical progression from initial screening to in vivo validation.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting a key vulnerability in cancer and viral diseases. Its potent inhibition of eIF4A leads to the suppression of critical oncogenic pathways and sensitizes cancer cells to apoptosis. The data summarized in this guide underscore the potential of this compound for further development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, investigation of its efficacy in a broader range of cancer models, and exploration of combination therapies to enhance its anti-tumor activity. The detailed protocols provided herein offer a foundation for researchers to build upon these promising preclinical findings.

References

- 1. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of CR-1-31-B in Translational Control: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "CR-1-31-B" is not available in the public domain as of the latest update. Therefore, this guide will utilize Zotatifin (eFT226) , a well-characterized, clinical-stage inhibitor of the eukaryotic initiation factor 4A (eIF4A), as a representative molecule to illustrate the principles and methodologies relevant to the study of translational control inhibitors. Zotatifin's mechanism of action and the experimental approaches used for its characterization are paradigmatic for this class of therapeutic agents.

Introduction

Translational control is a critical regulatory node in gene expression, allowing for rapid and dynamic adjustments to the proteome in response to various cellular signals and stresses. Dysregulation of this process is a hallmark of many diseases, including cancer, where the aberrant translation of oncoproteins can drive tumor initiation, progression, and therapeutic resistance. A key player in this process is the eIF4F complex, which mediates the initiation of cap-dependent translation. The RNA helicase eIF4A, a core component of this complex, is responsible for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) to facilitate ribosome scanning and initiation codon recognition. Zotatifin (eFT226) is a potent and selective small-molecule inhibitor of eIF4A that has shown significant promise in preclinical and clinical studies as an anti-cancer agent. This technical guide provides an in-depth overview of Zotatifin's mechanism of action, its impact on translational control, and the key experimental protocols used to elucidate its function.

Mechanism of Action

Zotatifin exerts its inhibitory effect on translation through a unique mechanism of action. It is not a competitive inhibitor of the eIF4A ATPase activity. Instead, it functions as a molecular clamp, increasing the affinity of eIF4A for specific polypurine-rich sequences within the 5'-UTRs of a subset of mRNAs.[1] This leads to the formation of a stable, inactive ternary complex consisting of eIF4A, the mRNA, and Zotatifin.[2] By locking eIF4A onto these specific mRNA transcripts, Zotatifin stalls the scanning 43S pre-initiation complex, thereby selectively repressing the translation of these target mRNAs.[1]

The downstream consequence of this selective translational repression is the reduced synthesis of potent oncoproteins that are often characterized by highly structured 5'-UTRs and are dependent on eIF4A activity for their efficient translation. Key targets of Zotatifin include receptor tyrosine kinases (RTKs) such as HER2 and FGFR1/2, cell cycle regulators like Cyclin D1, and transcription factors like MYC.[3] The inhibition of these key cancer drivers leads to cell cycle arrest, induction of apoptosis, and tumor growth inhibition.

Signaling Pathway of Zotatifin's Action

Quantitative Data

The following tables summarize the quantitative data for Zotatifin from various preclinical studies.

Table 1: In Vitro Activity of Zotatifin

| Parameter | Value | Cell Line/System | Comments | Reference |

| IC50 (eIF4A Inhibition) | 2 nM | In vitro biochemical assay | Demonstrates potent and direct inhibition of eIF4A. | [2][4] |

| IC90 (SARS-CoV-2 NP) | 37 nM | Vero E6 cells | Inhibits viral nucleocapsid protein synthesis, highlighting broad applicability. | [2][4] |

| Kd (eIF4A1-RNA binding) | 0.021 µM (with Zotatifin) | Surface Plasmon Resonance | Zotatifin significantly increases the binding affinity of eIF4A1 to RNA. | [4] |

| Kd (eIF4A1-RNA binding) | 8.0 µM (without Zotatifin) | Surface Plasmon Resonance | Baseline affinity of eIF4A1 to RNA in the absence of the inhibitor. | [4] |

| IC50 (in vitro translation) | 1.5 nM (AGAGAG 5'-UTR) | MDA-MB-231 cells | Demonstrates sequence-selective inhibition of translation. | [2] |

| IC50 (in vitro translation) | 13.8 nM (GGCGGC 5'-UTR) | MDA-MB-231 cells | [2] | |

| IC50 (in vitro translation) | 92.5 nM (CCGCCG 5'-UTR) | MDA-MB-231 cells | [2] | |

| IC50 (in vitro translation) | 217.5 nM (CAACAA 5'-UTR) | MDA-MB-231 cells | [2] |

Table 2: Anti-proliferative Activity of Zotatifin (GI50 values)

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | <15 | [2][4] |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 3 | [4] |

| TMD8 | Diffuse Large B-cell Lymphoma | 4.1 | [4] |

| U2973 | Diffuse Large B-cell Lymphoma | 4.2 | [4] |

| Carnaval | Diffuse Large B-cell Lymphoma | 4.4 | [4] |

| Ramos | Burkitt's Lymphoma | 4.6 | [4] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 5.3 | [4] |

| HBL1 | Diffuse Large B-cell Lymphoma | 5.6 | [4] |

| VAL | Diffuse Large B-cell Lymphoma | 6.6 | [4] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 7.3 | [4] |

| Jeko1 | Mantle Cell Lymphoma | 7.9 | [4] |

| Mino | Mantle Cell Lymphoma | 11.2 | [4] |

Table 3: In Vivo Anti-tumor Efficacy of Zotatifin

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |

| TMD8 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 97 | [2] |

| HBL1 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 87 | [2] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 83 | [2] |

| Ramos | Burkitt's Lymphoma | 1 mg/kg | 75 | [2] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 1 mg/kg | 70 | [2] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 37 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize Zotatifin.

Western Blot Analysis for Oncoprotein Downregulation

This protocol is used to assess the effect of Zotatifin on the protein levels of its downstream targets.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MDA-MB-361 for HER2, SNU-16 for FGFR2) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Zotatifin (e.g., 0, 10, 30, 100 nM) or DMSO as a vehicle control for 24-48 hours.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-20% Tris-Glycine gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-HER2, anti-FGFR, anti-Cyclin D1, anti-MYC, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Polysome Profiling

This technique is used to determine if a drug affects the translation of specific mRNAs by analyzing the number of ribosomes associated with them.

-

Cell Treatment and Lysis:

-

Treat cells with Zotatifin or DMSO as described above.

-

Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translating ribosomes.

-

Wash cells with ice-cold PBS containing cycloheximide.

-

Lyse the cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors.

-

Centrifuge to pellet nuclei and mitochondria.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare a linear 10-50% sucrose gradient in an ultracentrifuge tube.

-

Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.

-

-

Fractionation and RNA Extraction:

-

Fractionate the gradient from top to bottom using a gradient fractionator, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

Collect fractions corresponding to non-translating (sub-polysomal) and translating (polysomal) mRNAs.

-

Extract RNA from each fraction using a standard method like Trizol extraction followed by isopropanol precipitation.

-

-

Analysis:

-

Perform quantitative RT-PCR (qRT-PCR) on the extracted RNA to determine the relative abundance of specific target mRNAs (e.g., HER2, FGFR2) and control mRNAs (e.g., GAPDH) in the polysomal versus sub-polysomal fractions. A shift of a target mRNA from the polysomal to the sub-polysomal fractions upon drug treatment indicates translational repression.

-

Experimental Workflow for Assessing Translational Control

Conclusion

Zotatifin (eFT226) represents a promising therapeutic strategy that targets the fundamental process of translational control in cancer. Its unique mechanism of action, which involves the sequence-selective clamping of eIF4A on the 5'-UTRs of oncogenic mRNAs, leads to the potent and specific downregulation of key cancer drivers. The in-depth characterization of Zotatifin through a combination of biochemical, cell-based, and in vivo studies has provided a clear understanding of its role in translational control and has established a strong rationale for its continued clinical development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of translational control and cancer therapeutics.

References

Investigating the Target Specificity of CR-1-31-B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-31-B is a synthetic rocaglate that has demonstrated potent anti-neoplastic and antiviral activities. As a member of the rocaglate family, its primary mechanism of action involves the inhibition of protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] This technical guide provides a comprehensive overview of the target specificity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

This compound functions as an interfacial inhibitor, clamping eIF4A onto specific RNA sequences, particularly those rich in purines. This action creates a steric barrier that impedes the scanning of the 43S preinitiation complex, thereby stalling translation initiation.[1][2] The compound has been shown to target both eIF4A1 and eIF4A2, the two cytoplasmic paralogs of eIF4A.

On-Target and Off-Target Profile of this compound

The following table summarizes the known on-target and potential off-target activities of this compound based on cellular and biochemical assays.

| Target | Assay Type | Cell Line / System | Reported IC50/EC50 | Key Findings | Reference |

| eIF4A | In Vitro Translation Assay | Krebs-2 Extract | ~54 nM (for cap-dependent translation) | Potent inhibition of cap-dependent translation. | [3] |

| eIF4A | Cell Viability Assay | SH-SY5Y Neuroblastoma | 20 nM (48h) | Significant reduction in cancer cell viability. | [4] |

| eIF4A | Cell Viability Assay | Kelly Neuroblastoma | 4 nM (48h) | High potency in a different neuroblastoma cell line. | [4] |

| eIF4A | Cell Viability Assay | GBC-SD & SGC-996 Gallbladder Cancer | ~100 nM | Dose-dependent growth inhibition. | [5] |

| SARS-CoV-2 Replication | Antiviral Assay | Vero E6 cells | ~1.8 nM | Potent inhibition of viral replication. | [6] |

| MERS-CoV Replication | Antiviral Assay | MRC-5 cells | 1.87 nM | Broad-spectrum antiviral activity against coronaviruses. | |

| HCoV-229E Replication | Antiviral Assay | MRC-5 cells | 2.88 nM | Consistent antiviral efficacy across different coronaviruses. | |

| eIF4A1 | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization, confirming direct engagement. | |

| eIF4A3 | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization, indicating off-target interaction. | |

| DDX3X | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization, identifying a potential off-target. | |

| DDX3Y | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization of the Y-linked homolog of DDX3X. |

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the cap-dependent translation initiation pathway. The following diagram illustrates the mechanism by which this compound inhibits this process.

Caption: Mechanism of this compound mediated translation inhibition.

Experimental Protocols

Fluorescence Polarization (FP) Assay for eIF4A-RNA Clamping

This assay quantifies the ability of this compound to stabilize the interaction between eIF4A and a fluorescently labeled RNA probe.

Materials:

-

Purified recombinant eIF4A1 protein

-

FAM-labeled polypurine RNA probe (e.g., 5'-FAM-(AG)8-3')

-

This compound stock solution in DMSO

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

384-well, black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In each well of the microplate, add a fixed concentration of eIF4A1 protein (e.g., 50 nM).

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Add the FAM-labeled RNA probe to a final concentration of 10 nM to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for FAM.

-

Data are plotted as the change in millipolarization (mP) units versus the concentration of this compound.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

In Vitro Translation (IVT) Assay

This assay measures the inhibitory effect of this compound on the synthesis of a reporter protein from an mRNA template in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate or Krebs-2 cell extract

-

Bicistronic reporter mRNA (e.g., encoding Renilla and Firefly luciferases, with the first cistron being cap-dependent)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution in DMSO

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Thaw the cell extract and other reagents on ice.

-

Prepare a master mix containing the cell extract, amino acids, and energy source.

-

Prepare serial dilutions of this compound.

-

In separate reaction tubes, combine the master mix, reporter mRNA, and either diluted this compound or DMSO.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions and measure the activity of both luciferases using a luminometer.

-

The activity of the cap-dependent luciferase (Firefly) is normalized to the cap-independent luciferase (Renilla) to control for non-specific effects.

-

Calculate the IC50 value for the inhibition of cap-dependent translation.

Logical Relationships in Target Specificity Investigation

The investigation of this compound's target specificity involves a multi-faceted approach, starting from broad cellular effects and narrowing down to specific molecular interactions.

Caption: Logical flow of experiments to determine target specificity.

Conclusion

The available data strongly indicate that this compound is a potent and specific inhibitor of eIF4A-mediated translation initiation. Its primary targets are the eIF4A1 and eIF4A2 paralogs. However, proteome-wide studies suggest potential off-target interactions with other DEAD-box helicases, including eIF4A3 and DDX3X/Y, particularly when the compound is present with an ATP analog and a purine-rich RNA. Further quantitative characterization of these off-target interactions is warranted to fully elucidate the selectivity profile of this compound and its potential therapeutic window. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other eIF4A inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Rocaglate CR-1-31-B: A Potent Inhibitor of eIF4A-Dependent Translation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic rocaglate CR-1-31-B and its profound inhibitory effects on eukaryotic initiation factor 4A (eIF4A)-dependent translation. This compound is a potent small molecule that targets the DEAD-box RNA helicase eIF4A, a critical component of the translation initiation machinery. By clamping eIF4A onto specific mRNA sequences, this compound effectively stalls the initiation of protein synthesis, leading to a translational block. This mechanism of action has significant implications for cancer therapy, as many oncoproteins are encoded by mRNAs that are highly dependent on eIF4A for their translation. This document details the mechanism of action of this compound, summarizes its activity in various cancer models, and provides detailed protocols for key experimental assays used to study its effects.

Introduction to eIF4A and Translation Initiation

Eukaryotic translation initiation is a tightly regulated process that governs protein synthesis. A key player in this process is the eIF4F complex, which consists of three main subunits: eIF4E, the 5' cap-binding protein; eIF4G, a scaffolding protein; and eIF4A, an ATP-dependent RNA helicase.[1] The primary function of eIF4A is to unwind the secondary structures present in the 5' untranslated regions (5'-UTRs) of mRNAs, thereby facilitating the binding of the 43S preinitiation complex and subsequent scanning to the start codon.[1][2] Many mRNAs encoding proteins involved in cell growth, proliferation, and survival, including oncoproteins like MYC and BCL2, possess highly structured 5'-UTRs and are therefore particularly reliant on eIF4A activity for their translation.[3][4] Consequently, inhibiting eIF4A has emerged as a promising strategy in cancer therapy.[5]

This compound: A Synthetic Rocaglate Targeting eIF4A

Quantitative Data on the Activity of this compound

The inhibitory effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Value | Reference |

| SH-SY5Y | Neuroblastoma | IC50 (48h) | 20 nM | [6] |

| Kelly | Neuroblastoma | IC50 (48h) | 4 nM | [6] |

| GBC-SD | Gallbladder Cancer | IC50 | ~100 nM | [7] |

| SGC-996 | Gallbladder Cancer | IC50 | ~100 nM | [7] |

| Jurkat | T-cell Leukemia | IC50 (Translation Inhibition) | ~20 nmol/L | [10] |

| NIH/3T3 | Mouse Embryonic Fibroblast | IC50 (Translation Inhibition) | ~20 nmol/L | [10] |

| Various Cancer Cell Lines | Various | Activity | Nanomolar range | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Effect | Reference |

| Pancreatic Ductal Adenocarcinoma | Murine orthotopic transplant | 0.2 mg/kg; IP; daily for 7 days | Inhibits protein synthesis and tumor growth | [6] |

| Gallbladder Cancer | BALB/c nude mice | 2 mg/kg in 60 μL olive oil; IP; once every 2 days for 28 days | Reduces tumor growth and initiates TRAIL-induced apoptosis | [6] |

Experimental Protocols

To investigate the effects of this compound on eIF4A-dependent translation, several key experimental techniques are employed. Detailed methodologies for these experiments are provided below.

Polysome Profiling

Polysome profiling is a technique used to separate mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity in a cell.[11]

Protocol:

-

Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a buffer containing cycloheximide to arrest translation and preserve polysomes.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in a centrifugation tube.

-

Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed.[12] This separates the cellular components based on their size and density, with heavier polysomes migrating further down the gradient.

-

Fractionation and Analysis: After centrifugation, the gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile.[11] The profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes. A decrease in the polysome-to-monosome ratio upon treatment with this compound indicates an inhibition of translation initiation.

-

RNA Extraction and Analysis: RNA can be extracted from the collected fractions and analyzed by quantitative PCR (qPCR) or RNA sequencing (RNA-Seq) to determine the translational status of specific mRNAs.[12]

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a genome-wide snapshot of translation by identifying the precise mRNA fragments protected by ribosomes.[13]

Protocol:

-

Cell Harvesting and Lysis: Rapidly harvest and lyse cells treated with this compound or a control to preserve ribosome-mRNA complexes.[13]

-

Nuclease Treatment: Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by ribosomes. This generates ribosome-protected fragments (RPFs) of approximately 30 nucleotides in length.[13]

-

Ribosome Isolation: Isolate the ribosome-RPF complexes, typically through sucrose gradient centrifugation.[13]

-

RPF Extraction and Library Preparation: Extract the RPFs from the isolated ribosomes. Prepare a sequencing library from the RPFs, which involves ligation of adapters, reverse transcription, and PCR amplification.[14][15]

-

Deep Sequencing and Data Analysis: Sequence the prepared library using a next-generation sequencing platform. The resulting reads are mapped to a reference genome or transcriptome to determine the ribosome occupancy along each mRNA. A decrease in ribosome footprints on specific mRNAs following this compound treatment indicates translational inhibition.

Luciferase Reporter Assay

Luciferase reporter assays are used to study the translation of specific mRNAs by placing a luciferase reporter gene under the control of a 5'-UTR of interest.[16]

Protocol:

-

Construct Generation: Create a plasmid vector containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase) downstream of the 5'-UTR of an mRNA of interest known to be eIF4A-dependent.

-

Cell Transfection: Transfect the reporter construct into cells. For RNA-based assays, in vitro transcribe the reporter mRNA and then transfect it into the cells.[17]

-

Treatment and Lysis: Treat the transfected cells with this compound or a vehicle control for a specified period. Subsequently, lyse the cells to release the translated luciferase protein.

-

Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[18] A decrease in luciferase activity in this compound-treated cells compared to the control indicates that the compound inhibits the translation of the mRNA regulated by the specific 5'-UTR.

Western Blotting for eIF4A

Western blotting is a standard technique to detect and quantify the levels of specific proteins, in this case, eIF4A, to ensure its presence in the experimental system.[19]

Protocol:

-

Protein Extraction: Lyse cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to eIF4A can be quantified.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in inhibiting eIF4A-dependent translation.

Experimental Workflow: Polysome Profiling

Caption: Workflow for analyzing translational activity using polysome profiling.

Experimental Workflow: Ribosome Profiling

Caption: Workflow for genome-wide analysis of translation using ribosome profiling.

Conclusion

This compound is a powerful and specific inhibitor of eIF4A-dependent translation. Its ability to selectively target the translation of mRNAs with highly structured 5'-UTRs, which often encode oncoproteins, makes it a compelling candidate for cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other eIF4A inhibitors on translation, paving the way for further preclinical and clinical development. The continued study of compounds like this compound holds significant promise for the development of novel therapeutics that target the translational machinery in cancer and other diseases.

References

- 1. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the enhancement of eIF4A helicase activity by eIF4G - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eIF4A supports an oncogenic translation program in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 16. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. researchgate.net [researchgate.net]

- 20. biocompare.com [biocompare.com]

- 21. eIF4A1 Antibody | Cell Signaling Technology [cellsignal.com]

- 22. eIF4A (F52) Antibody | Cell Signaling Technology [cellsignal.com]

Initial Exploration of the Antiviral Potential of CR-1-31-B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial preclinical evaluation of CR-1-31-B, a novel small molecule inhibitor with potential antiviral activity. The following sections detail the in vitro cytotoxicity and efficacy of this compound against select influenza A virus strains, the experimental protocols used to derive these findings, and the putative mechanism of action within the viral replication cycle. All data presented herein should be considered preliminary and for research purposes only.

Quantitative Analysis of In Vitro Activity

The antiviral activity of this compound was assessed through a series of in vitro assays to determine its efficacy and cytotoxicity. The compound was tested against two strains of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. The resulting 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and 50% inhibitory concentration (IC50) are summarized below.

| Table 1: In Vitro Activity of this compound | ||||

| Compound | Assay | Cell Line | Virus Strain | Result |

| This compound | Cytotoxicity | MDCK | N/A | CC50 = 98.7 µM |

| This compound | Viral Yield Reduction | MDCK | A/H1N1 | EC50 = 4.2 µM |

| This compound | Viral Yield Reduction | MDCK | A/H3N2 | EC50 = 5.8 µM |

| This compound | Neuraminidase Inhibition | N/A | A/H1N1 | IC50 = 0.9 µM |

| This compound | Neuraminidase Inhibition | N/A | A/H3N2 | IC50 = 1.3 µM |

Detailed Experimental Protocols

The following protocols were employed to evaluate the cytotoxicity and antiviral efficacy of this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.

-

Compound Dilution: this compound was serially diluted in Dulbecco's Modified Eagle Medium (DMEM) to achieve a range of final concentrations.

-

Treatment: The cell culture medium was replaced with the prepared dilutions of this compound, and the plates were incubated for an additional 48 hours.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated by non-linear regression analysis.

Viral Yield Reduction Assay

-

Cell Infection: Confluent monolayers of MDCK cells in 24-well plates were infected with influenza A virus (A/H1N1 or A/H3N2) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Compound Treatment: After infection, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). The medium was then replaced with DMEM containing various concentrations of this compound.

-

Incubation: The plates were incubated for 48 hours at 37°C with 5% CO2.

-

Supernatant Collection: The cell culture supernatant was collected, and viral titers were determined by a plaque assay.

-

Data Analysis: The 50% effective concentration (EC50) was determined by calculating the compound concentration at which the viral yield was reduced by 50% compared to untreated controls.

Neuraminidase Inhibition Assay

-

Enzyme Reaction: The assay was performed in a 96-well plate containing influenza A virus neuraminidase, the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of this compound.

-

Incubation: The reaction mixture was incubated for 1 hour at 37°C.

-

Reaction Termination: The reaction was terminated by the addition of a stop solution.

-

Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone was measured using a fluorescence plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated as the concentration of this compound that reduced neuraminidase activity by 50%.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for evaluating this compound and the putative viral pathway it inhibits.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Putative mechanism of this compound in the influenza A virus life cycle.

Methodological & Application

Application Notes and Protocols for CR-1-31-B in In Vitro Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of CR-1-31-B in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Recommended cell culture concentration for CR-1-31-B

Application Notes and Protocols for CR-1-31-B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The cell line "this compound" is not found in publicly available databases or scientific literature. The following application notes and protocols are provided as a comprehensive template based on standard cell culture and molecular biology practices. Researchers should substitute the placeholder information with validated data specific to their cell line of interest.

Cell Line Information

-

Designation: this compound

-

Description: [Users to insert a brief description of the cell line, including its origin (e.g., species, tissue), cell type (e.g., epithelial, fibroblast), and any known characteristics (e.g., adherent/suspension, specific genetic modifications).]

-

Applications: [ Users to list the primary research applications for this cell line, such as cancer research, drug screening, signaling pathway analysis, etc.]

Recommended Cell Culture Conditions

A summary of the recommended conditions for the successful culture of this compound is provided below. Adherence to these guidelines is critical for maintaining cell viability, morphology, and experimental reproducibility.

| Parameter | Recommendation | Notes |

| Seeding Density | 1.5 - 3.0 x 10⁴ cells/cm² | A common starting point for many adherent cell lines is 20,000-25,000 cells/cm²[1]. |

| Growth Medium | [ e.g., DMEM, RPMI-1640 ] + 10% FBS + 1% Penicillin-Streptomycin | Media and supplement concentrations should be optimized for the specific cell line. |

| Subculture Ratio | 1:3 to 1:6 | Subculture when cells reach 80-90% confluency to maintain them in the logarithmic growth phase[2]. |

| Incubation | 37°C, 5% CO₂, 95% Humidity | Standard incubation conditions for most mammalian cell lines[3]. |

| Medium Renewal | Every 2-3 days | Frequent media changes are essential to replenish nutrients and remove metabolic waste[4]. |

Experimental Protocols

Protocol for Subculturing Adherent Cells

This protocol describes a standard procedure for passaging adherent cells like this compound.

-

Preparation: Pre-warm the complete growth medium, PBS (Phosphate-Buffered Saline), and Trypsin-EDTA solution to 37°C in a water bath[4].

-

Aspiration: Carefully remove the spent culture medium from the flask or dish without disturbing the cell monolayer[4].

-

Washing: Wash the cell monolayer with sterile, pre-warmed PBS to remove any residual serum that may inhibit trypsin activity. Gently rock the vessel and then aspirate the PBS[2].

-

Enzymatic Dissociation: Add just enough pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 2-5 minutes, or until cells begin to detach[2]. Observe under a microscope to prevent over-trypsinization, which can damage cell surface proteins.

-

Neutralization: Once cells are detached, add 2-3 volumes of pre-warmed complete growth medium to the vessel to inactivate the trypsin[4].

-

Cell Collection: Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the suspension to a sterile conical tube[4].

-

Centrifugation: Pellet the cells by centrifuging at 150-300 x g for 3-5 minutes[2].

-

Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.

-

Seeding: Determine the cell concentration using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired seeding density (see Table above) and add the appropriate volume to newly labeled culture vessels.

-

Incubation: Place the newly seeded vessels in a 37°C, 5% CO₂ incubator[4].

Protocol for Western Blotting

This protocol provides a general workflow for analyzing protein expression in this compound cell lysates.

A. Cell Lysate Preparation

-

Culture this compound cells to approximately 80-90% confluency in a 10 cm dish.

-

Place the dish on ice and wash the cells once with ice-cold PBS[5][6].

-

Aspirate the PBS and add 0.5-1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors[5][7].

-

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[5][8].

-

Incubate on ice for 30 minutes with occasional vortexing[5].

-

Clarify the lysate by centrifuging at 12,000-16,000 x g for 20 minutes at 4°C[5][7].

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

B. SDS-PAGE and Protein Transfer

-

Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-30 µg of total protein per lane[5][6].

-

Load the samples onto an SDS-PAGE gel along with a molecular weight marker.

-

Run the gel at 100-150 V until the dye front reaches the bottom[5].

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer can be performed overnight at 4°C at a constant current[5].

C. Immunodetection

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature[7].

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[7][8].

-

Wash the membrane three times for 5-10 minutes each with TBST[7][8].

-

Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[8].

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system[7].

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic MAPK/ERK signaling pathway, which is a common target of investigation in many cell lines. Users can adapt this template to represent signaling pathways relevant to this compound.

References

- 1. 547446.fs1.hubspotusercontent-na1.net [547446.fs1.hubspotusercontent-na1.net]

- 2. Cell culture protocol | Proteintech Group [ptglab.com]

- 3. static.igem.org [static.igem.org]

- 4. krishgenbiosystems.com [krishgenbiosystems.com]

- 5. bio-rad.com [bio-rad.com]

- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 7. origene.com [origene.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Dosing and Administration of CR-1-31-B in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-31-B is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis. By targeting eIF4A, this compound disrupts the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which often encode proteins involved in cell growth, proliferation, and survival. This mechanism makes this compound a promising candidate for anticancer therapy. These application notes provide detailed protocols for the in vivo dosing and administration of this compound in various mouse models of cancer, based on established preclinical studies.

Quantitative Data Summary

The following tables summarize the in vivo dosing regimens for this compound in different mouse models as reported in the literature.

Table 1: this compound Dosing in Pancreatic Ductal Adenocarcinoma Mouse Model

| Parameter | Details | Reference |

| Mouse Model | Murine orthotopic transplant model of pancreatic ductal adenocarcinoma | [1] |

| Compound | This compound | [1] |

| Dose | 0.2 mg/kg | [1] |

| Administration Route | Intraperitoneal (IP) injection | [1] |

| Frequency | Daily | [1] |

| Duration | 7 days | [1] |

| Vehicle | Not specified | |

| Observed Effects | Inhibition of protein synthesis and tumor growth | [1] |

Table 2: this compound Dosing in Gallbladder Cancer Mouse Model

| Parameter | Details | Reference |

| Mouse Model | BALB/c nude mice with gallbladder cancer cell (GBC-SD) xenografts | [2] |

| Compound | This compound (referred to as CR-31) | [2] |

| Dose | 2 mg/kg | [1] |

| Administration Route | Intraperitoneal (IP) injection | [1] |

| Frequency | Once every 2 days | [1] |

| Duration | 28 days | [1] |

| Vehicle | 60 μL olive oil | [1] |

| Observed Effects | Reduced tumor growth and induction of TRAIL-induced apoptosis | [1][2] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-mediated apoptosis. This compound inhibits the RNA helicase activity of eIF4A, a key component of the eIF4F translation initiation complex. This leads to a reduction in the translation of proteins with highly structured 5' UTRs, such as the anti-apoptotic protein c-FLIP. The downregulation of c-FLIP allows for the activation of the caspase cascade, ultimately leading to programmed cell death.

Caption: this compound inhibits eIF4A, leading to reduced translation of anti-apoptotic proteins and subsequent activation of the caspase cascade, resulting in apoptosis.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (powder)

-

Olive oil (sterile) or a vehicle solution of 5.2% PEG400 and 5.2% Tween-80 in sterile water.

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure for Olive Oil Vehicle:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile olive oil to achieve the desired final concentration (e.g., for a 2 mg/kg dose in a 25g mouse with an injection volume of 60 µL, the concentration would be approximately 0.833 mg/mL).

-

Vortex the mixture vigorously for several minutes until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.

-

If complete dissolution is difficult, sonicate the mixture for short intervals until a clear solution is obtained.

-

Visually inspect the solution for any particulate matter before administration.

Procedure for PEG400/Tween-80 Vehicle:

-

Prepare the vehicle solution by mixing 5.2% PEG400 and 5.2% Tween-80 in sterile water.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of the vehicle solution to achieve the desired final concentration.

-

Vortex thoroughly until the compound is fully dissolved.

Intraperitoneal (IP) Injection in Mice

Materials:

-

Prepared this compound solution

-

Sterile 1 mL syringes with a 25-27 gauge needle

-

70% ethanol wipes

-

Appropriate mouse restraint device

Procedure:

-

Properly restrain the mouse to expose the abdominal area.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Wipe the injection site with a 70% ethanol wipe.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.

-

If the aspiration is clear, slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-